molecular formula C10H7ClO4 B304652 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one

3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B304652
M. Wt: 226.61 g/mol
InChI Key: QAZKNKBOVBHCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications due to their anticoagulant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the chlorination of 7,8-dihydroxy-4-methylcoumarin. One common method includes the reaction of 7,8-dihydroxy-4-methylcoumarin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 3-position of the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The biological activity of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell proliferation . Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both hydroxyl groups at the 7 and 8 positions and a chlorine atom at the 3-position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

3-chloro-7,8-dihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3

InChI Key

QAZKNKBOVBHCEU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl

Origin of Product

United States

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